4-(Pyrrolidin-1-yl)-1-naphthoic acid
Overview
Description
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups to the naphthalene ring.
Scientific Research Applications
4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-(Pyrrolidin-1-yl)-1-naphthoic acid exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidine ring can interact with various biological molecules, potentially affecting enzyme activity or receptor binding. The naphthalene ring’s aromatic nature allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthoquinones and naphthalene diimides have similar aromatic structures and can undergo similar chemical reactions.
Uniqueness: 4-Pyrrolidin-1-ylnaphthalene-1-carboxylic Acid is unique due to the combination of the pyrrolidine and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these structural features.
Properties
CAS No. |
664362-55-4 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-7-8-14(16-9-3-4-10-16)12-6-2-1-5-11(12)13/h1-2,5-8H,3-4,9-10H2,(H,17,18) |
InChI Key |
ZVWINLYKSKLYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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